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Introduction: The Power of "Click" and the
Versatility of Triazoles
In the landscape of modern chemical synthesis, few concepts have been as transformative as

"click chemistry," a term coined by K. B. Sharpless in 2001.[1] This philosophy emphasizes

reactions that are modular, high-yielding, wide in scope, and generate minimal byproducts,

simplifying purification.[1][2] At the heart of this revolution is the azide-alkyne cycloaddition, a

powerful method for creating 1,2,3-triazole linkages.

Triazoles are more than simple linkers; their five-membered heterocyclic structure is

remarkably stable to metabolic degradation, hydrolysis, and redox conditions.[3] This stability,

combined with the triazole ring's ability to engage in hydrogen bonding and dipole interactions,

makes it a privileged scaffold in medicinal chemistry and a robust connector in materials

science and bioconjugation.[4][5] Triazole derivatives are integral components of numerous

FDA-approved drugs, including antifungal agents like Fluconazole and anticancer treatments

such as Tazemetostat.[4][6][7]

This guide provides an in-depth exploration of the primary click chemistry methodologies for

synthesizing triazole derivatives: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into

the mechanisms, provide detailed, field-proven protocols, and discuss their diverse applications

for researchers in drug discovery, chemical biology, and materials science.
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Section 1: The Workhorse of Click Chemistry:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
The CuAAC reaction is the quintessential click reaction, forming 1,4-disubstituted 1,2,3-

triazoles with exceptional regioselectivity and efficiency.[8] While the thermal Huisgen 1,3-

dipolar cycloaddition between an azide and an alkyne produces a mixture of 1,4 and 1,5-

regioisomers at elevated temperatures, the introduction of a copper(I) catalyst dramatically

accelerates the reaction (by a factor of 10⁷ to 10⁸) and exclusively yields the 1,4-isomer under

mild, often aqueous, conditions.[1][9]

The "Why": Understanding the CuAAC Mechanism
The catalytic cycle, as illustrated below, is the reason for the reaction's efficiency and

selectivity. The copper(I) ion acts as a template, coordinating with both the terminal alkyne and

the azide, lowering the activation energy and pre-organizing the reactants for a specific

cycloaddition pathway.

Key Mechanistic Steps:
Copper-Acetylide Formation: The Cu(I) catalyst readily coordinates with the terminal alkyne

to form a copper-acetylide intermediate. This is a rapid process and rarely requires the

addition of an external base.[9][10]

Coordination and Cyclization: The azide is then brought into the coordination sphere of the

copper. The terminal, electrophilic nitrogen of the azide attacks the nucleophilic carbon of the

copper acetylide, leading to the formation of a six-membered copper-containing intermediate

(a metallacycle).[11]

Ring Contraction & Protonation: This intermediate undergoes rearrangement and

subsequent protonation to release the stable 1,4-disubstituted 1,2,3-triazole product and

regenerate the Cu(I) catalyst for the next cycle.
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CuAAC Catalytic Cycle
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Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: General Procedure for CuAAC Synthesis
This protocol is a robust starting point for the synthesis of a simple triazole. It utilizes a Cu(II)

salt with an in-situ reducing agent, a common and convenient setup.[12][13]

Materials:

Azide-functionalized starting material (e.g., Benzyl Azide)

Alkyne-functionalized starting material (e.g., Phenylacetylene)

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

Sodium Ascorbate (NaAsc)

Solvent: e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO/H₂O

Ligand (optional but recommended): THPTA or TBTA

Stock Solutions:

Azide: 1 M in DMSO

Alkyne: 1 M in DMSO

CuSO₄: 100 mM in deionized water
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Sodium Ascorbate: 1 M in deionized water (prepare fresh before each use as it degrades in

solution)

Ligand (THPTA): 100 mM in deionized water

Step-by-Step Protocol:

Reactant Setup: In a suitable reaction vial, add the azide (1.0 eq, e.g., 1 mmol, 1 mL of 1 M

stock) and the alkyne (1.0-1.2 eq, e.g., 1.1 mmol, 1.1 mL of 1 M stock).

Solvent Addition: Add the chosen solvent system (e.g., 8 mL of t-BuOH and 8 mL of H₂O) to

the vial and stir to create a homogenous solution or fine suspension.

Catalyst Preparation (The "Why"): In a separate tube, premix the CuSO₄ solution (1-5 mol%,

e.g., 0.05 mmol, 0.5 mL of 100 mM stock) with the ligand solution (1-5 mol%, e.g., 0.05

mmol, 0.5 mL of 100 mM stock). Causality: The ligand stabilizes the catalytically active Cu(I)

ion, preventing its disproportionation and oxidation, which enhances reaction rate and

protects sensitive substrates.[12][14]

Catalyst Addition: Add the premixed copper/ligand solution to the main reaction vial.

Initiation (The "Why"): Add the freshly prepared sodium ascorbate solution (5-10 mol%, e.g.,

0.1 mmol, 0.1 mL of 1 M stock). The reaction is often initiated last with the ascorbate to

ensure the Cu(II) is reduced to Cu(I) in the presence of the substrates and stabilizing ligand.

[13] A color change (e.g., to yellow/orange) may be observed.

Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer

Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-24

hours).

Work-up and Purification:

Dilute the reaction mixture with water.

If the product precipitates, it can be collected by filtration, washed with water, and dried.
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If the product is soluble, extract with an organic solvent (e.g., ethyl acetate or

dichloromethane).

Wash the organic layer with a dilute aqueous solution of EDTA to remove residual copper,

followed by a brine wash.[15]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be further purified by recrystallization or silica gel column

chromatography.

Optimization and Troubleshooting
Achieving high yields and purity in CuAAC reactions often involves fine-tuning the conditions.
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Problem Potential Cause Recommended Solution

Low or No Yield
Inactive catalyst (Cu(I)

oxidized)

Degas solvents by sparging

with N₂ or Argon. Ensure

sodium ascorbate solution is

freshly prepared. Increase

ligand concentration (up to 5

eq. relative to copper).[12]

Poor substrate solubility

Change the solvent system.

Common choices include

DMSO, THF, DMF, often mixed

with water to solubilize the

catalyst system.[12]

Sterically hindered substrates

Gentle heating (40-60 °C) may

be required to increase the

reaction rate.[12]

Side Product Formation
Oxidative homocoupling of the

alkyne (Glaser coupling)

Ensure a sufficient excess of

sodium ascorbate is present.

Work under an inert

atmosphere for highly sensitive

substrates.[9]

Difficulty Removing Copper
Insufficient chelation during

work-up

Wash the organic extract

multiple times with aqueous

EDTA or a dilute ammonium

hydroxide solution.[15]

Section 2: The Bioorthogonal Approach: Strain-
Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC is exceptionally powerful, the inherent cytotoxicity of copper limits its application

in living systems.[16] This challenge led to the development of Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC), a groundbreaking metal-free click reaction.[17]

The "Why": Ring Strain as the Driving Force
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SPAAC utilizes a cycloalkyne, typically a derivative of cyclooctyne, where the alkyne bond is

forced into a non-linear geometry. This creates significant ring strain (approx. 18 kcal/mol). The

reaction with an azide proceeds via a 1,3-dipolar cycloaddition, forming a stable triazole and

releasing this stored energy. This energetic release is the thermodynamic driving force of the

reaction, obviating the need for a catalyst.[17][18]

The design of the cycloalkyne is critical to balancing reactivity and stability. Highly strained

alkynes react faster but may be unstable or prone to side reactions. Modern SPAAC reagents

like bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO or DIBO) offer an excellent

compromise of high reaction rates and stability for biological applications.[19][20][21]

General SPAAC Bioconjugation Workflow
Step 1: Introduce Azide

Metabolic labeling or chemical modification
of biomolecule (e.g., protein, cell surface glycan)

Step 2: Add Cyclooctyne Probe
(e.g., DBCO-Fluorophore)

Step 3: Incubation
Reaction proceeds spontaneously

under physiological conditions (37°C, aqueous buffer)

Step 4: Analysis
Wash away excess probe and analyze

(e.g., fluorescence microscopy, flow cytometry)

Click to download full resolution via product page

Caption: A typical experimental workflow for bioconjugation using SPAAC.

Protocol: SPAAC for Fluorescent Labeling of an Azide-
Modified Protein
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This protocol describes a typical bioconjugation application where a protein, modified to contain

an azide group, is labeled with a fluorescent probe.

Materials:

Azide-modified protein (e.g., 1 mg/mL solution in PBS, pH 7.4)

Cyclooctyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-TAMRA)

Phosphate-buffered saline (PBS), pH 7.4

DMSO (for dissolving the cyclooctyne probe)

Stock Solutions:

Cyclooctyne Probe: 10 mM in anhydrous DMSO. Store protected from light.

Step-by-Step Protocol:

Prepare Protein Solution: Place the desired amount of azide-modified protein solution into a

microcentrifuge tube.

Prepare Probe: Allow the cyclooctyne-fluorophore stock solution to warm to room

temperature.

Add Probe to Protein (The "Why"): Add the cyclooctyne probe to the protein solution to

achieve a final concentration typically 10- to 50-fold molar excess over the protein. Add the

DMSO stock solution directly, ensuring the final DMSO concentration in the reaction does not

exceed 5-10% to avoid protein denaturation. Causality: A molar excess of the probe ensures

the reaction goes to completion, labeling all available azide sites on the protein.

Incubation: Gently mix the reaction and incubate at room temperature or 37 °C. Reaction

times can vary from 1 to 12 hours, depending on the specific cyclooctyne's reactivity and

substrate concentrations.

Purification (The "Why"): Remove the unreacted, excess fluorescent probe. This is critical to

reduce background signal in downstream applications. Common methods include:
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Size-Exclusion Chromatography (e.g., PD-10 desalting column): Separates the large

labeled protein from the small, unreacted probe.

Dialysis: Effective for large volumes but time-consuming.

Spin Filtration: Uses a membrane with a specific molecular weight cutoff to retain the

protein while allowing the small probe to pass through.

Characterization and Storage: Confirm labeling efficiency using UV-Vis spectroscopy (to

measure both protein and fluorophore absorbance) or mass spectrometry. Store the labeled

protein according to its specific requirements, typically at 4 °C or -20 °C, protected from light.

Section 3: Applications of Triazole Synthesis via
Click Chemistry
The simplicity and robustness of click chemistry have made triazole synthesis a cornerstone of

modern science.[22]

Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole ring is an excellent pharmacophore. It is often used as a bioisostere for

amide bonds, offering improved metabolic stability and synthetic accessibility.[3]

Lead Generation: CuAAC is ideal for combinatorial chemistry, enabling the rapid synthesis of

large libraries of compounds by joining various azide and alkyne building blocks.[4] This

accelerates the discovery of new lead compounds.

Fragment-Based Drug Design (FBDD): Small molecular fragments (azides or alkynes) that

show weak binding to a biological target can be "clicked" together to create a high-affinity

ligand.

Targeted Drug Delivery: Click chemistry is used to conjugate cytotoxic drugs to targeting

moieties like antibodies, creating Antibody-Drug Conjugates (ADCs) that deliver a potent

payload specifically to cancer cells.[23]

Bioconjugation and Chemical Biology
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Bioorthogonal click reactions, particularly SPAAC, have revolutionized the study of biological

systems.[24]

Labeling Biomolecules: Proteins, nucleic acids, and glycans can be metabolically or

chemically tagged with an azide. Subsequent reaction with a cyclooctyne probe (bearing a

fluorophore, biotin, or affinity tag) allows for visualization and pull-down experiments in living

cells.[16][21]

Peptide and Protein Modification: Site-specific modification of peptides and proteins can be

achieved to introduce new functionalities, such as PEGylation to improve pharmacokinetic

properties.[22]

Surface Immobilization: Biomolecules can be "clicked" onto surfaces for applications in

biosensors and diagnostic arrays.

Materials Science and Polymer Chemistry
The stability and modularity of the triazole linkage are highly valued in materials science.

Polymer Functionalization: Polymers can be functionalized with azide or alkyne groups,

allowing for post-polymerization modification via click chemistry to attach specific side

chains, altering the material's properties.[25]

Dendrimer Synthesis: The high efficiency of CuAAC is perfectly suited for the iterative,

generational synthesis of complex, well-defined dendrimers.[26]

Surface Modification: Self-assembled monolayers (SAMs) on surfaces like gold or silica can

be functionalized with azides or alkynes, allowing for the covalent attachment of molecules

via click chemistry to create tailored surface properties.[27]

Section 4: Characterization of Triazole Derivatives
Confirmation of successful triazole synthesis requires standard analytical techniques.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://wmocollege.ac.in/uploads/unfolding-potential-of-click-chemistry-in-bioconjugation-a-review.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4243930/
https://pubmed.ncbi.nlm.nih.gov/21661087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2811415/
https://m.youtube.com/watch?v=ekFeiGLTy6s
https://en.wikipedia.org/wiki/Click_chemistry
https://www.researchgate.net/publication/230383936_Click_Chemistry_-_What's_in_a_Name_Triazole_Synthesis_and_Beyond
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2872632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique
Expected Observations for a 1,4-

Disubstituted 1,2,3-Triazole

¹H NMR

A characteristic singlet for the C5-proton of the

triazole ring, typically appearing in the δ 7.5-8.5

ppm range. Signals for the substituents (R₁ and

R₂) will also be present.[28][29]

¹³C NMR

Two distinct signals for the triazole ring carbons.

The C4 carbon (attached to R₁) and the C5

carbon (the CH) will have characteristic shifts,

often in the δ 120-150 ppm range.[28][30]

Mass Spectrometry (MS)

The molecular ion peak [M+H]⁺ or [M+Na]⁺

corresponding to the calculated mass of the

triazole product.[31]

Infrared (IR) Spectroscopy

Disappearance of the characteristic azide

stretch (strong, sharp peak at ~2100 cm⁻¹) and

the terminal alkyne C-H stretch (~3300 cm⁻¹).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Click Chemistry [organic-chemistry.org]

2. bioconjugation.bocsci.com [bioconjugation.bocsci.com]

3. Redirecting [linkinghub.elsevier.com]

4. Recent advances in triazole synthesis via click chemistry and their pharmacological
applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

5. nbinno.com [nbinno.com]

6. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://acs.digitellinc.com/p/s/synthesis-and-nmr-characterization-of-1h-123-triazole-derivatives-19308
https://pdf.benchchem.com/1393/spectroscopic_analysis_NMR_IR_MS_of_synthesized_triazole_compounds.pdf
https://acs.digitellinc.com/p/s/synthesis-and-nmr-characterization-of-1h-123-triazole-derivatives-19308
https://elar.urfu.ru/bitstream/10995/111624/1/2-s2.0-85125675454.pdf
https://iasj.rdd.edu.iq/journals/uploads/2024/12/15/bc7c8b33011a5db5fa84c4e34f051d1b.pdf
https://www.benchchem.com/product/b2872632?utm_src=pdf-custom-synthesis
https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm
https://bioconjugation.bocsci.com/resources/click-chemistry.html
https://linkinghub.elsevier.com/retrieve/pii/B9780443186110000309
https://pubmed.ncbi.nlm.nih.gov/39153663/
https://pubmed.ncbi.nlm.nih.gov/39153663/
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-triazole-derivatives-in-modern-drug-discovery-nz
https://www.researchgate.net/figure/A-number-of-triazole-derivatives-in-clinical-applications_fig3_349454979
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2872632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. chemijournal.com [chemijournal.com]

8. researchgate.net [researchgate.net]

9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of
copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC
[pmc.ncbi.nlm.nih.gov]

11. bioconjugation.bocsci.com [bioconjugation.bocsci.com]

12. pdf.benchchem.com [pdf.benchchem.com]

13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for
Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

14. vectorlabs.com [vectorlabs.com]

15. pdf.benchchem.com [pdf.benchchem.com]

16. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

17. bioconjugation.bocsci.com [bioconjugation.bocsci.com]

18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

19. Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of
configuration with the 2D NMR techniques -Journal of the Korean Magnetic Resonance
Society | Korea Science [koreascience.kr]

20. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of
Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

21. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of
glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

22. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary
Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

23. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC
[pmc.ncbi.nlm.nih.gov]

24. wmocollege.ac.in [wmocollege.ac.in]

25. m.youtube.com [m.youtube.com]

26. Click chemistry - Wikipedia [en.wikipedia.org]

27. researchgate.net [researchgate.net]

28. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American
Chemical Society [acs.digitellinc.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.chemijournal.com/archives/2023/vol11issue5/PartA/11-5-10-985.pdf
https://www.researchgate.net/publication/383161419_Recent_advances_in_triazole_synthesis_via_click_chemistry_and_their_pharmacological_applications_A_review
https://pmc.ncbi.nlm.nih.gov/articles/PMC3073167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3073167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3404492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3404492/
https://bioconjugation.bocsci.com/resources/cu-catalyzed-azide-alkyne-cycloaddition-cuaac.html
https://pdf.benchchem.com/8103/Technical_Support_Center_Optimizing_CuAAC_Reactions.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3410708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3410708/
https://vectorlabs.com/accelerating-ligands/
https://pdf.benchchem.com/137/Technical_Support_Center_Purification_of_Substituted_1_2_4_Triazoles.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4243930/
https://bioconjugation.bocsci.com/resources/strain-promoted-alkyne-azide-cycloadditions-spaac.html
https://manu56.magtech.com.cn/progchem/EN/10.7536/PC220103
https://koreascience.kr/article/JAKO202317765024218.page
https://koreascience.kr/article/JAKO202317765024218.page
https://koreascience.kr/article/JAKO202317765024218.page
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151320/
https://pubmed.ncbi.nlm.nih.gov/21661087/
https://pubmed.ncbi.nlm.nih.gov/21661087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2811415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2811415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7736079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7736079/
https://wmocollege.ac.in/uploads/unfolding-potential-of-click-chemistry-in-bioconjugation-a-review.pdf
https://m.youtube.com/watch?v=ekFeiGLTy6s
https://en.wikipedia.org/wiki/Click_chemistry
https://www.researchgate.net/publication/230383936_Click_Chemistry_-_What's_in_a_Name_Triazole_Synthesis_and_Beyond
https://acs.digitellinc.com/p/s/synthesis-and-nmr-characterization-of-1h-123-triazole-derivatives-19308
https://acs.digitellinc.com/p/s/synthesis-and-nmr-characterization-of-1h-123-triazole-derivatives-19308
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2872632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


29. pdf.benchchem.com [pdf.benchchem.com]

30. elar.urfu.ru [elar.urfu.ru]

31. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

To cite this document: BenchChem. [Application Notes & Protocols: Synthesizing Triazole
Derivatives via Click Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2872632#click-chemistry-applications-for-
synthesizing-triazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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